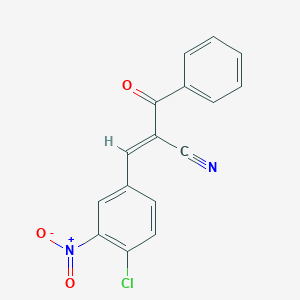
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CNP) is an organic compound that has recently gained attention in the scientific community due to its potential applications in various research fields. CNP is a nitrile compound that is composed of a nitrile group, a phenyl group, and a chloro-nitro group. It has a variety of functional groups, which give it its unique properties that make it useful in a variety of applications. CNP has been used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes. In
Applications De Recherche Scientifique
Synthesis and Characterization:
- The synthesis of similar compounds involving 4-substituted phenyl arms like chloro- and nitrophenyl moieties has been explored in the context of tricarbonylrhenium complexes. These studies provide insights into the influence of substituent groups on the geometry and electronic properties of such compounds (Wolff et al., 2013).
Electro-Optical and Charge-Transport Properties:
- Research has been conducted on compounds with structural similarities to 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, focusing on their structural, electro-optical, and charge-transport properties. Such studies are crucial for understanding the potential of these compounds in electronic applications (Irfan et al., 2015).
Crystal Structure Analysis:
- Investigations into the crystal structure of related chalcones, which share structural features with the compound , reveal information about intramolecular interactions and stacking patterns. This type of research aids in understanding the solid-state properties of these compounds (Fun et al., 2008).
Pharmaceutical Applications:
- While the compound itself hasn't been directly linked to specific pharmaceutical applications, research on structurally similar compounds has explored their potential use in drug synthesis and as intermediates in pharmaceutical manufacturing (Tanaka et al., 1989).
Potential in Material Science:
- Studies have also been conducted on the potential use of similar compounds in material science, particularly focusing on their electronic and optical properties. Such research is indicative of the possible applications of 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile in new materials (Yu et al., 2017).
Anticancer Research:
- Some related compounds have been synthesized and evaluated for anticancer activity. Although not directly about 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, such studies suggest potential avenues for investigating its bioactivity (Buzun et al., 2021).
Propriétés
IUPAC Name |
(E)-2-benzoyl-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O3/c17-14-7-6-11(9-15(14)19(21)22)8-13(10-18)16(20)12-4-2-1-3-5-12/h1-9H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUXGKCHCENAK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2556503.png)
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
![[(3,4,5-Trimethoxyphenyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2556507.png)
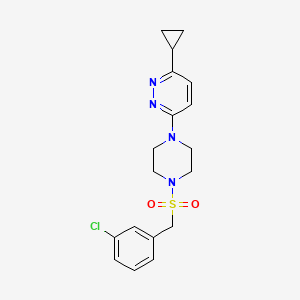
![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
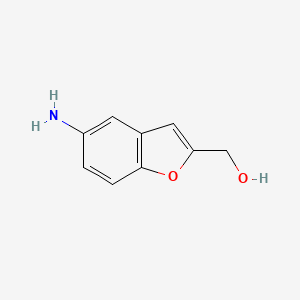
![Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate](/img/structure/B2556515.png)
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)
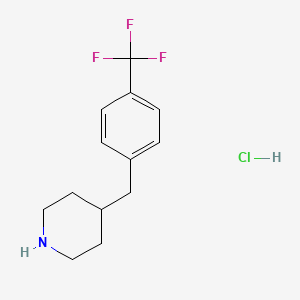

![(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2556522.png)
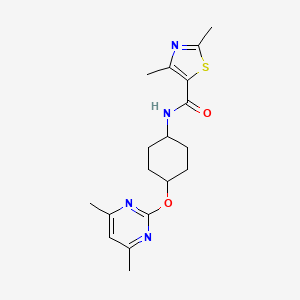
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2556526.png)